4-Bromo-2-nitrobenzenesulfonamide
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Overview
Description
4-Bromo-2-nitrobenzenesulfonamide, also known as BNBSO2Br, is a chemical compound that has attracted significant research interest due to its diverse range of physical and chemical properties. It is applied as a reagent for the synthesis of medium-ring amines via N-alkylation .
Synthesis Analysis
The synthesis of 4-Bromo-2-nitrobenzenesulfonamide involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide . The method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-nitrobenzenesulfonamide is C6H5BrN2O4S . Its average mass is 281.084 Da and its monoisotopic mass is 279.915344 Da .Chemical Reactions Analysis
4-Bromo-2-nitrobenzenesulfonamide is applied as a reagent for the synthesis of medium-ring amines via N-alkylation, e.g., with ω-bromo alkanols under Mitsunobu conditions (DEAD/PPh3), and cyclization of the resulting ω-bromo alkylsulfonamides (Cs2CO3/Bu4NI) .Scientific Research Applications
Summary of the Application
4-Bromo-2-nitrobenzenesulfonamide is used to synthesize Schiff base metal complexes, which have been studied for their antibacterial properties .
Methods of Application or Experimental Procedures
The Schiff base N-[(E)-(5-bromo-2-hydroxyphenyl) methylidene]-4-nitrobenzenesulfonamide and its metal complexes with Cu (II), Co (II), Ni (II) and Zn (II) were synthesized . The structure of the ligand and metal complexes was characterized by FTIR, 1 H NMR and UV spectroscopy .
Results or Outcomes
The biological activity showed that the complex exhibited higher antibacterial activity than that of the Schiff base .
2. Synthesis of Medium-Ring Amines
Summary of the Application
4-Bromo-2-nitrobenzenesulfonamide is used as a reagent for the synthesis of medium-ring amines .
Methods of Application or Experimental Procedures
The compound is applied as a reagent for synthesis of medium-ring amines via N-alkylation, e.g. with ω-bromo alkanols under Mitsunobu conditions (DEAD/PPh3), and cyclization of the resulting ω-bromo alkylsulfonamides (Cs2CO3/Bu4NI) .
Results or Outcomes
The compound is a carbonic anhydrase inhibitor . It is employed as a reactant involved in synthesis of cyclic nitrogen compounds via intramolecular hydroamination, pentacyclic lycopodium alkaloid huperzine-Q2, pyrrolidines, intermolecular C-H insertion reactions and reactant involved in intermolecular amination of allyl alcohols .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOBLCKPLSPZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitrobenzenesulfonamide | |
CAS RN |
89581-41-9 |
Source
|
Record name | 4-bromo-2-nitrobenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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